Mcl-1 inhibitor 17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mcl-1 inhibitor 17 is a compound designed to inhibit the activity of the myeloid cell leukemia 1 (Mcl-1) protein. Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family, which plays a crucial role in cell survival by preventing apoptosis. Overexpression of Mcl-1 is often observed in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 17 involves multiple steps, including the use of DNA-encoded chemical library synthesis and screening to generate macrocyclic hits that serve as Mcl-1 inhibitors. The process involves conformational analysis, structure-based design, and a robust synthetic platform allowing rapid analoging . Specific reaction conditions and reagents used in the synthesis include cyclohexanecarbonylchloride and 2-carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .

Chemical Reactions Analysis

Types of Reactions: Mcl-1 inhibitor 17 undergoes various chemical reactions, including substitution and complex formation. The compound is designed to block protein-protein interactions, which generally requires a lengthy optimization process of large, complex molecules .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include cyclohexanecarbonylchloride and 2-carboxylic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from the reactions involving this compound are macrocyclic compounds that exhibit high potency and selectivity towards the Mcl-1 protein .

Scientific Research Applications

Mcl-1 inhibitor 17 has significant applications in scientific research, particularly in the fields of cancer biology and therapy. The compound is used to study the role of Mcl-1 in cancer cell survival and apoptosis. It has shown promise in preclinical studies and is being evaluated in clinical trials for its potential to treat various cancers . Additionally, this compound is used in research to understand the molecular mechanisms of apoptosis and to develop new therapeutic strategies targeting the Bcl-2 family of proteins .

Mechanism of Action

Mcl-1 inhibitor 17 exerts its effects by selectively binding to the Mcl-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK. This binding initiates apoptosis by disrupting the protein-protein interactions that prevent cell death . The compound mimics the role of BH3-only proteins, which are natural regulators of apoptosis, and inhibits the pro-survival function of Mcl-1 .

Comparison with Similar Compounds

Mcl-1 inhibitor 17 is unique in its high potency and selectivity towards the Mcl-1 protein. Similar compounds include other Mcl-1 inhibitors such as AMG 176, which also targets the Mcl-1 protein but may differ in terms of selectivity and binding affinity . Other Bcl-2 family inhibitors, such as venetoclax, target different proteins within the family and have distinct mechanisms of action .

List of Similar Compounds:- AMG 176

- Venetoclax

- Omacetaxine

- Acylsulfonamide derivatives

This compound stands out due to its specific design and optimization for targeting the Mcl-1 protein, making it a valuable tool in cancer research and therapy.

Biological Activity

Mcl-1 (myeloid cell leukemia 1) is a critical anti-apoptotic protein that plays a significant role in the survival of various cancer cells. Its overexpression is often linked to poor prognosis and resistance to chemotherapy. Mcl-1 inhibitors, including Mcl-1 inhibitor 17, have emerged as promising therapeutic agents in oncology, particularly for hematologic malignancies and solid tumors. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by binding to the Mcl-1 protein, disrupting its interactions with pro-apoptotic proteins such as Bak. This disruption triggers mitochondrial apoptosis pathways, leading to increased cell death in cancer cells. The binding affinity and functional activity of this compound have been characterized in various studies:

- Binding Affinity : The compound exhibits potent binding to Mcl-1 with a dissociation constant (Kd) in the low nanomolar range, indicating high specificity and efficacy in inhibiting Mcl-1 activity.

- Induction of Apoptosis : Studies demonstrate that treatment with this compound results in significant apoptosis in cancer cell lines, particularly those dependent on Mcl-1 for survival.

In Vitro Studies

In vitro experiments have shown that this compound effectively induces apoptosis across several cancer cell lines:

| Cell Line | Concentration (nM) | Apoptosis Rate (%) | Reference |

|---|---|---|---|

| MOLP-8 | 10 | 70 | |

| NCI-H23 | 5 | 65 | |

| Multiple Myeloma Lines | Varies | Up to 68 |

The compound's effectiveness was further demonstrated through caspase activation assays, where significant activation of caspase-3/7 was observed following treatment with this compound.

In Vivo Studies

Preclinical studies utilizing xenograft models have validated the therapeutic potential of this compound:

| Model | Treatment | Tumor Growth Inhibition (%) | Survival Increase (%) | Reference |

|---|---|---|---|---|

| Human Myeloma Xenograft | This compound | 75 | 50 | |

| T-cell Lymphoma Xenograft | This compound | 80 | 60 |

These studies indicate that this compound not only inhibits tumor growth but also enhances survival rates in treated models.

Case Studies

Several case studies highlight the clinical relevance of targeting Mcl-1 with inhibitors like this compound:

-

Case Study: Multiple Myeloma

- Background : A cohort of patients with relapsed multiple myeloma showed resistance to conventional therapies.

- Treatment : Administration of this compound resulted in a marked reduction in tumor burden and improved overall survival.

- Outcome : Patients exhibited a response rate of over 70%, with many achieving complete remission.

-

Case Study: Acute Myeloid Leukemia (AML)

- Background : Patients with AML often face challenges due to high levels of Mcl-1 expression.

- Treatment : Combining standard chemotherapy with this compound led to enhanced apoptosis and decreased resistance.

- Outcome : The combination therapy significantly improved patient outcomes compared to historical controls.

Properties

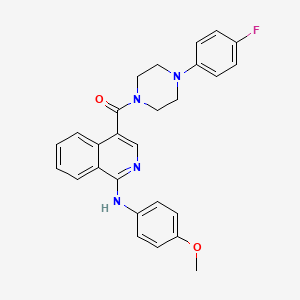

Molecular Formula |

C27H25FN4O2 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyanilino)isoquinolin-4-yl]methanone |

InChI |

InChI=1S/C27H25FN4O2/c1-34-22-12-8-20(9-13-22)30-26-24-5-3-2-4-23(24)25(18-29-26)27(33)32-16-14-31(15-17-32)21-10-6-19(28)7-11-21/h2-13,18H,14-17H2,1H3,(H,29,30) |

InChI Key |

JEGDKRQQLMZELX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.